![molecular formula C6H5N3O B1481560 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 1935389-10-8](/img/structure/B1481560.png)
1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Overview
Description
1H-Imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound featuring a fused bicyclic core (imidazo[1,2-b]pyrazole) with an aldehyde functional group at position 4. This scaffold has garnered attention in medicinal chemistry as a non-classical isostere of indole, offering distinct physicochemical advantages. Key studies demonstrate that substituting indole with this scaffold reduces lipophilicity (logD) and enhances aqueous solubility, which improves bioavailability for drug candidates . The aldehyde group at position 6 provides a reactive site for further functionalization, enabling its use in synthesizing derivatives for biological evaluation or material applications.
Scientific Research Applications
Structural Characteristics and Synthesis
1H-imidazo[1,2-b]pyrazole-6-carbaldehyde possesses a unique heterocyclic structure that contributes to its biological activity. The compound typically undergoes several synthetic routes involving functionalization techniques such as Br/Mg-exchange and regioselective magnesiations, leading to various derivatives that enhance its pharmacological properties .
Synthesis Overview
- Starting Materials : Various hydrazines and carbonyl compounds.
- Key Reactions :
- Functionalization via electrophilic substitution.
- Multicomponent reactions for scaffold assembly.
Biological Activities
The imidazo[1,2-b]pyrazole scaffold exhibits a wide range of biological activities, making it a promising candidate for drug development. Research has identified several key areas where this compound shows efficacy:
Anticancer Activity
Studies have demonstrated that derivatives of this compound can inhibit pathways involved in cancer progression. For example, certain derivatives have shown the ability to block ROS production and inhibit p38MAPK phosphorylation in human endothelial cells, indicating potential anti-angiogenic properties .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that specific derivatives can significantly reduce inflammation markers and platelet aggregation, suggesting their utility in treating inflammatory diseases .
Antimicrobial Effects
Research has also explored the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. Compounds have been tested against various bacterial strains, showing promising results comparable to standard antibiotics .
Case Study: Synthesis of Anti-cancer Agents
A recent study synthesized a series of pyrazoles and imidazo-pyrazoles that demonstrated significant anti-cancer activity by interfering with critical signaling pathways such as ERK1/2 and AKT phosphorylation. The most active compounds exhibited IC50 values under 100 μM in inhibiting platelet aggregation and ROS production .
Case Study: Multicomponent Reactions
The use of this compound as a building block in multicomponent reactions has led to the development of novel compounds with enhanced solubility and bioactivity. These reactions allow for the rapid assembly of complex structures that are relevant in medicinal chemistry .
Comparative Analysis of Derivatives
The following table summarizes various derivatives of this compound, highlighting their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde | Ethyl group substitution | Versatile in drug synthesis |
1-Cyclohexyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde | Cyclohexyl substitution | Different solubility properties |
1-Methyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde | Methyl group substitution | Potentially lower biological activity |
Q & A
Q. What are the established synthetic methodologies for preparing 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclocondensation or multicomponent reactions. A one-pot sequential approach under mild conditions (e.g., ethanol/water solvent, 60°C, 10–60 min) achieves yields up to 85% . Microwave-assisted heating can further enhance reaction efficiency by reducing time and improving regioselectivity . Alternative routes include hypervalent iodine-mediated cyclocondensation of α-tosyloxyacetophenones with hydrazine derivatives, enabling scaffold diversification .
Key Variables Affecting Yield
Variable | Impact on Yield |
---|---|
Solvent polarity | Higher polarity (e.g., EtOH/H₂O) improves solubility of intermediates |
Temperature | Microwave irradiation accelerates reaction kinetics vs. conventional heating |
Catalyst | Acidic or basic conditions influence cyclization efficiency |
Q. How can researchers resolve contradictions in reported biological activity data for 1H-imidazo[1,2-b]pyrazole derivatives?
Advanced Research Question
Discrepancies often arise from substituent effects or assay variability . For example:
- Lipophilicity vs. solubility : Substituting indole with 1H-imidazo[1,2-b]pyrazole reduces logD by ~1.5 units, enhancing aqueous solubility but potentially altering membrane permeability .
- Bioactivity assays : Differences in cell lines (e.g., kinase inhibition assays) or incubation times may lead to conflicting IC₅₀ values .
Methodological Recommendations : - Standardize assay protocols (e.g., NIH/EPA guidelines for cytotoxicity ).
- Use computational tools (e.g., molecular docking) to validate binding modes across studies .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- X-ray crystallography : Reveals planar imidazo-pyrazole core with dihedral angles (e.g., 16.9° between aromatic rings) and intermolecular O–H⋯N hydrogen bonds .
- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H]⁺ at m/z 147.1) .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups stabilize the aldehyde for nucleophilic additions) .
- Molecular docking : Identify key interactions (e.g., π-π stacking with kinase active sites, as seen in imidazo[1,2-b]pyridazine derivatives) .
- MD simulations : Assess solubility by simulating logP/logD changes upon scaffold modification .
Q. What is the role of the aldehyde functional group in derivatizing this compound?
Basic Research Question
The aldehyde enables:
- Nucleophilic additions : Condensation with amines to form Schiff bases (e.g., for bioactive hydrazone derivatives) .
- Cross-coupling reactions : Suzuki-Miyaura couplings for aryl/heteroaryl functionalization .
- Reductive amination : Access to secondary amines for pharmacokinetic optimization .
Q. How do structural modifications impact the physicochemical and biological properties of this scaffold?
Advanced Research Question
Case Study :
- 6-Methylsulfanyl substitution : Enhances π-π interactions in crystal packing (centroid distance 3.64 Å) but may reduce solubility .
- Carbaldehyde vs. carboxylate : The aldehyde improves reactivity for diversification vs. carboxylate’s hydrogen-bonding capacity .
Data-Driven Design :
Modification | Property Change | Biological Impact |
---|---|---|
6-MeS | Increased lipophilicity | Enhanced kinase inhibition |
6-CHO | Higher solubility | Improved bioavailability |
Q. What strategies mitigate challenges in purifying this compound derivatives?
Advanced Research Question
- Flash chromatography : Optimize solvent systems (e.g., EtOAc/hexane gradients) for polar derivatives .
- Recrystallization : Use aqueous ethanol to leverage solubility differences .
- HPLC : Employ C18 columns with 0.1% TFA in mobile phase for acidic conditions .
Q. How can researchers validate the stability of this compound under physiological conditions?
Advanced Research Question
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key Comparison with Indole Derivatives :
In a matched-pair analysis, the 1H-imidazo[1,2-b]pyrazole analogue 4 (6-carbaldehyde derivative) exhibited a logD of 1.2 compared to 2.5 for pruvanserin (an indole-based 5-HT2A antagonist). This reduction in lipophilicity translated to a 10-fold increase in aqueous solubility (0.5 mg/mL vs. 0.05 mg/mL for pruvanserin) . The lower logD is attributed to the scaffold’s polarizable nitrogen-rich structure and reduced aromaticity compared to indole.
Table 1: Physicochemical Comparison with Pruvanserin
Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole-6-carbaldehyde |
---|---|---|
logD (pH 7.4) | 2.5 | 1.2 |
Aqueous Solubility (mg/mL) | 0.05 | 0.5 |
Molecular Weight (g/mol) | 387.4 | 203.2 |
Structural Analogues with Aldehyde Functionality
- 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 202348-55-8): Shares a similar aldehyde group but differs in ring fusion (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyrazole). The structural similarity score is 0.68, reflecting differences in aromatic π-system geometry and nitrogen positioning .
- Imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 56671-67-1): Lower similarity (0.64) due to altered ring connectivity, which impacts electronic properties and hydrogen-bonding capacity .
- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4): Features a bromo substituent instead of an aldehyde but retains a related bicyclic framework. The bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions .
Preparation Methods
Synthesis of the 1H-imidazo[1,2-b]pyrazole Core
The foundational step in preparing 1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves synthesizing the 1H-imidazo[1,2-b]pyrazole scaffold itself. This scaffold is typically prepared through condensation and cyclocondensation reactions involving hydrazine derivatives and substituted malononitrile or cyanoacetate compounds.
Key Method: Modified Literature Procedure
- Hydrazine hydrate reacts with ethoxymethylene malononitrile derivatives under heating (e.g., 110 °C for 2 hours).
- The reaction mixture is cooled, extracted, and purified by acid-base treatment and chromatography to yield the 1H-imidazo[1,2-b]pyrazole core.
- Typical yields reported are around 60% for the core scaffold.
One-Pot Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction (MCR)
A highly efficient and green-compatible method for synthesizing 1H-imidazo[1,2-b]pyrazoles, including the 6-carbaldehyde derivative, is the one-pot, two-step GBB reaction.
- Step 1: Microwave-assisted formation of 5-aminopyrazole intermediates from hydrazine hydrate and ethoxymethylene malononitrile or ethyl cyanoacetate derivatives.
- Step 2: Addition of aldehydes (including 6-carbaldehyde derivatives), isocyanides, and a catalytic amount of trifluoroacetic acid (TFA) in ethanol at room temperature.
- The reaction proceeds rapidly (10–60 minutes) with yields up to 83%.
- The sequence is sensitive to reagent addition order and water presence, with water causing complex mixtures if added prematurely.
- Microwave irradiation (80 °C, 150 W, 10 min) ensures complete conversion in the first step.
Table 1: Representative Yields of 1H-imidazo[1,2-b]pyrazole Derivatives via GBB Reaction
Entry | Aldehyde Substituent | Isocyanide Type | Reaction Time (min) | Yield (%) |
---|---|---|---|---|
1 | 4-Methylbenzaldehyde | tert-Butyl | 15 | 65 |
2 | 2,4,6-Trimethoxybenzaldehyde | Cyclohexyl | 30 | 60 |
3 | 4-Chlorobenzaldehyde | Benzyl | 45 | 55 |
4 | α-Methylcinnamaldehyde | tert-Octyl | 60 | 50 |
Note: Yields vary with electronic nature of substituents; electron-withdrawing groups tend to lower yields.
Selective Functionalization via Metalation and Electrophilic Trapping
For the specific preparation of this compound, selective functionalization of the imidazo[1,2-b]pyrazole core is employed:
- Br/Mg Exchange and Regioselective Magnesiation: The scaffold bearing a bromine substituent undergoes Br/Mg exchange using organomagnesium reagents.
- Electrophilic Trapping: The resulting organomagnesium intermediate is trapped with electrophiles such as DMF to introduce the formyl group at the 6-position.
- This method allows regioselective installation of the aldehyde functionality with good control.
Multistep Synthesis via Imine Formation and Subsequent Cyclization
Alternative methods involve:
- Condensation of 2-aminoimidazole derivatives with aldehydes to form imines.
- Follow-up reaction with isocyanides under Lewis acid catalysis (e.g., ZrCl4, ZnCl2, InCl3) to form the imidazo ring.
- These methods often suffer from lower yields and require longer reaction times or complex purification.
Comparative Summary of Preparation Methods
Preparation Method | Key Features | Advantages | Limitations |
---|---|---|---|
Modified Literature Procedure | Heating hydrazine with malononitrile derivatives | Straightforward, moderate yields (~60%) | Multi-step, requires purification |
One-Pot GBB Multicomponent Reaction | Microwave-assisted, rapid, green chemistry | High yields (up to 83%), operationally simple | Sensitive to water, reagent addition order |
Selective Metalation and Electrophilic Trapping | Regioselective formylation via metalation | Precise aldehyde installation | Requires organometallic reagents, air/moisture sensitive |
Imine Formation and Lewis Acid Catalysis | Multistep, condensation and cyclization | Versatile for various substitutions | Low yields, longer times, unstable intermediates |
Detailed Research Findings
- The microwave-assisted GBB reaction is currently the most efficient and sustainable method for synthesizing this compound derivatives, offering rapid reaction times and high yields without complex purification.
- Selective functionalization via Br/Mg exchange allows targeted introduction of the aldehyde group at the 6-position, enabling the synthesis of the desired carbaldehyde with improved aqueous solubility and potential biological activity.
- The choice of aldehyde and isocyanide components in the GBB reaction strongly influences yield and substitution pattern, with electron-donating groups generally favoring higher yields.
- Multistep syntheses involving imine intermediates and Lewis acid catalysis are less favored due to lower efficiency and stability issues but remain useful for certain substitution patterns.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-6-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h1-4,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLUWCSEVGIQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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